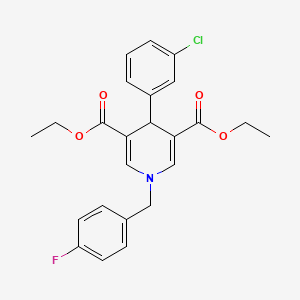![molecular formula C22H17ClN2OS2 B11211366 [3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone](/img/structure/B11211366.png)
[3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of thienoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the 2-chlorophenyl and thiophene-2-carbonyl groups. Common reagents used in these steps include chlorinating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group but different core structures.
Thiophene-carbonyl compounds: Compounds with the thiophene-2-carbonyl group but different core structures.
Uniqueness
The uniqueness of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.
属性
分子式 |
C22H17ClN2OS2 |
|---|---|
分子量 |
425.0 g/mol |
IUPAC 名称 |
[3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H17ClN2OS2/c23-14-8-3-1-6-12(14)17-13-7-2-4-9-15(13)25-22-18(17)19(24)21(28-22)20(26)16-10-5-11-27-16/h1,3,5-6,8,10-11H,2,4,7,9,24H2 |
InChI 键 |
MBNWJFNFGFRPLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CS4)N)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-phenyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11211290.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211303.png)
![1-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211305.png)
![3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B11211311.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11211315.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11211316.png)
![N-(3-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11211324.png)
![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211331.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11211332.png)
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11211337.png)
![3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11211344.png)

![methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11211358.png)

